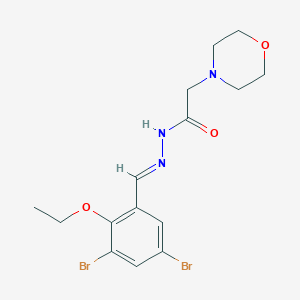![molecular formula C22H18N2O4 B302321 N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302321.png)
N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide, also known as EOCB, is a synthetic compound that belongs to the class of benzofuran derivatives. EOCB has shown promising results in various scientific research studies due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer cells. N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell proliferation and survival. N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has shown to possess various biochemical and physiological effects in scientific research studies. N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers, indicating its potential anti-inflammatory and antioxidant properties. N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been shown to induce apoptosis and inhibit the growth of cancer cells, indicating its potential anti-tumor properties.
Advantages and Limitations for Lab Experiments
N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages for lab experiments, including its synthetic availability, stability, and potential therapeutic applications. However, N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide also has limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several future directions for the scientific research of N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide. One potential direction is to further investigate the mechanism of action of N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide and its potential therapeutic applications in various types of cancer. Another potential direction is to develop more efficient and effective methods for the synthesis and purification of N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide. Additionally, future studies may focus on the optimization of the dosage and delivery methods of N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide for potential clinical applications.
Synthesis Methods
The synthesis of N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide involves the condensation of 2-hydroxybenzaldehyde and 2-aminobenzo[e][1]benzofuran-3-carbohydrazide in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated at a temperature of 120°C for several hours until the formation of N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide. The final product is then purified by recrystallization using ethanol.
Scientific Research Applications
N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various scientific research studies. N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has shown to possess anti-inflammatory, anti-tumor, and antioxidant properties. N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
Product Name |
N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N//'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C22H18N2O4/c1-2-27-20-11-14(7-9-18(20)25)13-23-24-22(26)21-12-17-16-6-4-3-5-15(16)8-10-19(17)28-21/h3-13,23H,2H2,1H3,(H,24,26)/b14-13- |
InChI Key |
DYCXACZKJJAMPS-YPKPFQOOSA-N |
Isomeric SMILES |
CCOC1=C/C(=C\NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)/C=CC1=O |
SMILES |
CCOC1=CC(=CNNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C=CC1=O |
Canonical SMILES |
CCOC1=CC(=CNNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302254.png)
![N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302256.png)
![N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302258.png)
![N'-[(E)-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302260.png)
![N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302261.png)